

Sligkv-NH2 as a High-Throughput Screening Tool for PAR2 Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sligkv-NH2*

Cat. No.: *B549683*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.^{[1][2]} By mimicking the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus, **Sligkv-NH2** provides a powerful tool for studying PAR2 signaling and for identifying novel modulators of this important drug target.^{[2][3]} These application notes provide a comprehensive guide for utilizing **Sligkv-NH2** in high-throughput screening (HTS) campaigns to discover novel PAR2 antagonists.

Mechanism of Action

PAR2 is activated by serine proteases, such as trypsin and mast cell tryptase, which cleave the extracellular N-terminal domain to reveal a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. **Sligkv-NH2** circumvents the need for proteolytic activation by directly binding to the same site as the tethered ligand, initiating downstream signaling cascades.^{[2][3]}

Upon activation by **Sligkv-NH2**, PAR2 couples primarily to G_{q/11}, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, a robust and readily measurable event in a high-throughput screening format.^{[4][5]} PAR2 activation can also lead to the recruitment of β -arrestin and the activation of the mitogen-activated protein kinase (MAPK) pathway.^[6]

Data Presentation

The following table summarizes the key quantitative data for **Sligkv-NH2**, crucial for designing and interpreting HTS assays.

Parameter	Value	Assay Type	Cell Line	Reference
IC50	10.4 μM	Mucin Secretion	Human Bronchial Epithelial Cells	[7]
Ki	9.64 μM	Not Specified	Not Specified	[8][9]
EC50	1.67 μM	Calcium Flux	PAR2 Nomad Cell Line	[1]
EC50	4.83 μM	β -arrestin Recruitment	PAR2 Nomad Cell Line	[1]

Experimental Protocols

High-Throughput Screening for PAR2 Antagonists using a Calcium Flux Assay

This protocol describes a cell-based HTS assay to identify antagonists of PAR2 by measuring the inhibition of **Sligkv-NH2**-induced intracellular calcium mobilization. The assay is designed for a 384-well plate format, suitable for automated liquid handling and reading on a fluorescence imaging plate reader (FLIPR) or similar instrument.

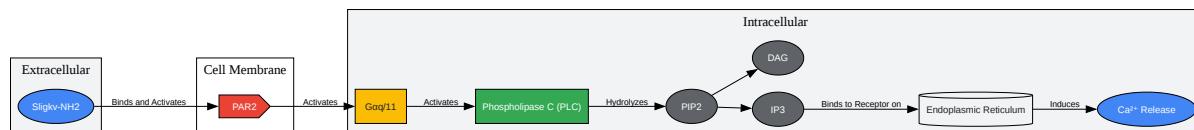
Materials:

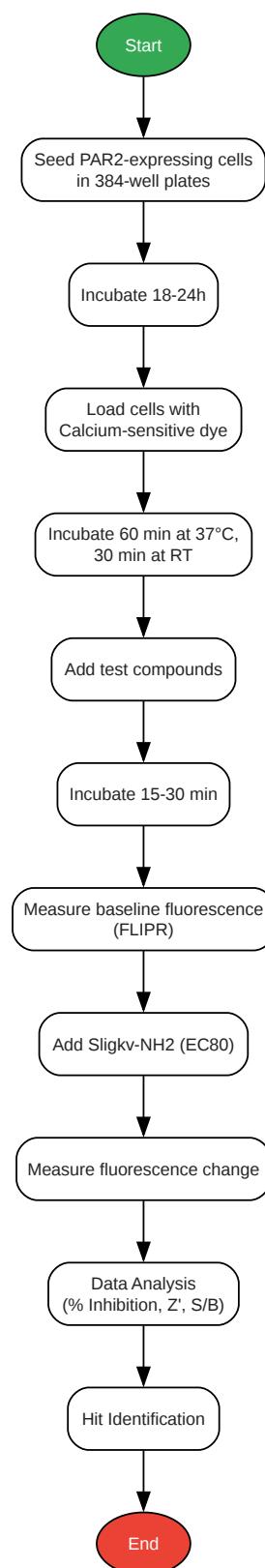
- Cells: A recombinant cell line stably expressing human PAR2 (e.g., HEK293, CHO).
- Sligkv-NH2**: Lyophilized powder, to be reconstituted in sterile water or a suitable buffer.

- Calcium-sensitive fluorescent dye: E.g., Fluo-8 AM, Calcium-6 AM.
- Probenecid: To inhibit organic anion transporters and prevent dye leakage.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Test Compounds: Library of small molecules or other potential inhibitors.
- 384-well black-walled, clear-bottom assay plates.
- Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

- Cell Preparation:
 - Culture PAR2-expressing cells to ~80-90% confluence.
 - Harvest cells and seed into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 μ L of culture medium.
 - Incubate plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Dye Loading:
 - Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 μ M Fluo-8 AM) and 2.5 mM probenecid in assay buffer.
 - Remove the culture medium from the cell plates and add 20 μ L of the dye loading solution to each well.
 - Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
- Compound Addition:
 - Prepare serial dilutions of test compounds in assay buffer.


- Using an automated liquid handler, add 10 μ L of the test compound dilutions to the appropriate wells. For control wells, add 10 μ L of assay buffer (vehicle control).
- Incubate the plates at room temperature for 15-30 minutes.
- **Sligkv-NH2** Stimulation and Signal Detection:
 - Prepare a 4X concentrated solution of **Sligkv-NH2** in assay buffer. The final concentration should be at the EC80 value, which needs to be determined empirically but will likely be in the range of 1-5 μ M based on available data.
 - Place the assay plate into the FLIPR instrument.
 - Initiate reading, establishing a stable baseline fluorescence for 10-20 seconds.
 - The FLIPR's integrated liquid handler should then add 10 μ L of the **Sligkv-NH2** solution to each well.
 - Continue to measure the fluorescence intensity for 60-120 seconds to capture the peak calcium response.
- Data Analysis:
 - The primary readout is the change in fluorescence intensity (ΔF) upon **Sligkv-NH2** addition.
 - Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known PAR2 antagonist, or no **Sligkv-NH2** addition for 100% inhibition).
 - Calculate the percentage inhibition for each test compound.
 - Hits are typically identified as compounds that produce a statistically significant inhibition (e.g., >3 standard deviations from the mean of the vehicle control).
 - For hit confirmation, perform dose-response curves to determine the IC50 values of the active compounds.


Assay Quality Control:

To ensure the robustness of the HTS assay, it is critical to determine the Z'-factor and signal-to-background (S/B) ratio.

- Z'-factor: This parameter reflects the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the formula: $Z' = 1 - (3 * (\sigma_p + \sigma_n)) / |\mu_p - \mu_n|$ where μ_p and σ_p are the mean and standard deviation of the positive control (e.g., **Sligkv-NH2** stimulation with vehicle), and μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no **Sligkv-NH2** stimulation).
- Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. An S/B ratio greater than 5 is generally desirable. It is calculated as: $S/B = \mu_p / \mu_n$

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innoprot.com [innoprot.com]
- 2. Protease-Activated Receptor-2, amide (SLIGKV-NH2) | PAR | CAS 190383-13-2 | Buy Protease-Activated Receptor-2, amide (SLIGKV-NH2) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Assays to Measure Intracellular Ca²⁺ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. SLIGKV-NH2 | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 9. SLIGKV-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Sligkv-NH2 as a High-Throughput Screening Tool for PAR2 Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b549683#sligkv-nh2-as-a-tool-for-high-throughput-screening>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com